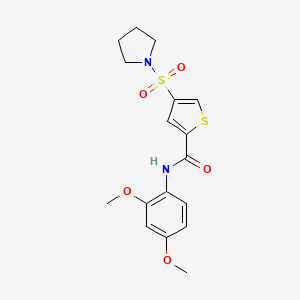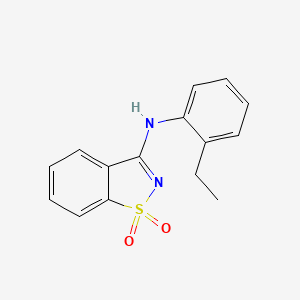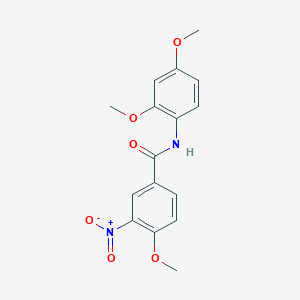![molecular formula C12H14N4OS2 B5550820 6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This class of compounds, including triazine derivatives, is known for its diverse chemical reactivity and potential pharmacological activities. They often serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial for developing new materials and medicines.
Synthesis Analysis
The synthesis of similar triazine derivatives often involves reactions with ketones, anhydrides, benzoyl chloride, and hydrazine. These processes are detailed with insights into elemental analysis, infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry data to establish the compounds' structures (Mironovich & Kostina, 2012).
Molecular Structure Analysis
Structural studies of triazine derivatives, including crystal structure determination via single-crystal X-ray diffraction, reveal detailed geometric parameters, such as unit-cell dimensions and molecular conformations. These studies provide insights into the molecules' three-dimensional arrangements and intermolecular interactions, contributing to their stability and reactivity (Hakimi, Takjoo, & Massoudi, 2011).
Chemical Reactions and Properties
Reactivity studies show that triazine derivatives can undergo various chemical transformations, including acylation, decarboxylation, and hydrazinolysis, leading to a diverse array of products. These reactions are crucial for modifying the compounds' chemical and physical properties for specific applications (Mironovich, Kostina, & Bozhok, 2012).
Applications De Recherche Scientifique
Catalytic Activities and Pharmaceutical Applications
- A study conducted by Imamoto et al. (2012) demonstrated the use of tert-butylmethylphosphino groups in ligands for the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, when used in rhodium complexes, showed excellent enantioselectivities and high catalytic activities, facilitating the efficient preparation of several chiral pharmaceutical ingredients, implying the potential utility of related compounds in catalysis and drug synthesis (Imamoto et al., 2012).
Antimicrobial and Antitumor Activities
- Holla et al. (1999) reported the synthesis of new biologically active thiadiazolotriazinones, exhibiting comparable antibacterial activity to nitrofurazone and moderate antitumor activity against a panel of 60 tumor cell lines (Holla et al., 1999).
- Another study by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones with moderate mosquito-larvicidal and antibacterial activities, suggesting their potential as drug candidates for bacterial pathogens and malaria vector control (Castelino et al., 2014).
Synthetic Methodologies and Chemical Properties
- Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, presenting new methods for obtaining 8-halo-substituted derivatives, highlighting the versatility of triazine derivatives in synthetic chemistry (Ivanov et al., 2017).
Applications in Cell Differentiation
- Linder et al. (2018) outlined the synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid with potential cardiogenetic activity. This research demonstrates the utility of triazine derivatives in developing compounds with potential biological applications (Linder et al., 2018).
Propriétés
IUPAC Name |
6-tert-butyl-3-sulfanylidene-4-[(E)-thiophen-2-ylmethylideneamino]-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-12(2,3)9-10(17)16(11(18)15-14-9)13-7-8-5-4-6-19-8/h4-7H,1-3H3,(H,15,18)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKPTAZFUDXPFM-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)N(C1=O)N=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=S)N(C1=O)/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl-4-{[(E)-thiophen-2-ylmethylidene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-methoxy-1H-indole-2-carboxamide hydrochloride](/img/structure/B5550775.png)
![4-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5550776.png)
![4,5-dimethyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5550778.png)



